molecular formula C21H34N5O9P B13859978 N6-Hydroxymethyl Adefovir Dipivoxil

N6-Hydroxymethyl Adefovir Dipivoxil

Cat. No.: B13859978
M. Wt: 531.5 g/mol
InChI Key: YJHTYKJKQVFIIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The Antiviral Prodrug Adefovir (B194249) Dipivoxil and its Preclinical Significance

Adefovir Dipivoxil is an orally administered prodrug of adefovir, an acyclic nucleotide analog of adenosine (B11128) monophosphate. nih.govhmdb.canih.gov It is recognized for its potent antiviral activity, particularly against the hepatitis B virus (HBV) and has also been studied in the context of human immunodeficiency virus (HIV). nih.govnih.govcore.ac.uk The therapeutic action of Adefovir Dipivoxil stems from its conversion in the body to the active metabolite, adefovir diphosphate. hmdb.ca This active form inhibits viral DNA polymerase (reverse transcriptase) by competing with the natural substrate, deoxyadenosine (B7792050) triphosphate, and by causing DNA chain termination after its incorporation into the viral DNA. hmdb.canih.gov

Preclinical studies were instrumental in demonstrating the potential of Adefovir Dipivoxil. core.ac.uk These early-stage investigations established its significant antiviral efficacy, including against lamivudine-resistant strains of HBV. core.ac.uk Furthermore, preclinical research has explored its potential in other therapeutic areas, such as medullary thyroid carcinoma, by targeting the RET proto-oncogene. nih.gov The success of these preclinical evaluations paved the way for extensive clinical trials and its eventual use in treating chronic hepatitis B. nih.govcore.ac.uknih.govnih.govclinicaltrials.gov

The Critical Role of Related Substances and Impurities in Pharmaceutical Development

In the development and manufacturing of Active Pharmaceutical Ingredients (APIs) and finished drug products, the identification and control of impurities and related substances are of paramount importance. pharmaffiliates.comcontractpharma.comcymitquimica.com These are unwanted chemical entities that can arise from various sources, including raw materials, synthetic processes, or degradation of the API over time. cymitquimica.comtentamus-pharma.co.uk

The presence of impurities, even at trace levels, can have a significant impact on the quality, safety, and efficacy of a pharmaceutical product. contractpharma.comcymitquimica.com They may elicit adverse reactions, exhibit toxicity, or alter the drug's stability and shelf-life. contractpharma.com Consequently, regulatory bodies worldwide, such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines for the control of impurities. contractpharma.com Pharmaceutical manufacturers are required to conduct thorough impurity profiling to identify, quantify, and characterize these substances. pharmaffiliates.com This process often involves sophisticated analytical techniques like high-performance liquid chromatography (HPLC), gas chromatography (GC), and mass spectrometry (MS). contractpharma.comtentamus-pharma.co.uk

Identification and Nomenclature of N6-Hydroxymethyl Adefovir Dipivoxil

This compound is officially recognized as a key related substance of Adefovir Dipivoxil. lgcstandards.comtlcstandards.com Its chemical identity is precisely defined by its structure and nomenclature.

Chemically, it is identified as [2,2-dimethylpropanoyloxymethoxy-[2-[6-(hydroxymethylamino)purin-9-yl]ethoxymethyl]phosphoryl]oxymethyl 2,2-dimethylpropanoate. lgcstandards.com It is also referred to as Adefovir Impurity 5 (N6-Hydroxymethyl) or Adefovir Dipivoxyl Impurity I (Adefovir Dipivoxyl N6-Hydroxymethyl Impurity). lgcstandards.comtlcstandards.com The presence of the hydroxymethyl group at the N6 position of the purine (B94841) ring distinguishes it from the parent compound, Adefovir Dipivoxil.

The following table provides key identifiers for this compound:

IdentifierValue
Chemical Name [2,2-dimethylpropanoyloxymethoxy-[2-[6-(hydroxymethylamino)purin-9-yl]ethoxymethyl]phosphoryl]oxymethyl 2,2-dimethylpropanoate lgcstandards.com
Synonyms Adefovir Impurity 5 (N6-Hydroxymethyl), Adefovir Dipivoxyl Impurity I lgcstandards.comtlcstandards.com
Molecular Formula C21H34N5O9P lgcstandards.com
Molecular Weight 531.51 g/mol tlcstandards.com
CAS Number 323201-04-3 tlcstandards.com

Academic Research Challenges and Objectives

The study of this compound presents several challenges and objectives for the academic and pharmaceutical research communities. A primary objective is the development and validation of robust analytical methods for its detection and quantification in Adefovir Dipivoxil API and drug products. This is crucial for ensuring that the levels of this impurity are maintained within acceptable limits as defined by regulatory standards.

A significant research challenge lies in understanding the formation pathways of this compound. Investigating the conditions under which it is formed, whether during synthesis or degradation, is essential for developing effective control strategies. This includes studying the impact of factors such as pH, temperature, and the presence of other chemical species.

Furthermore, the synthesis and isolation of pure this compound as a reference standard are critical for accurate analytical method development and validation. This allows for the precise identification and quantification of this impurity in routine quality control testing. The availability of such standards is vital for the pharmaceutical industry to meet regulatory expectations for impurity profiling. cymitquimica.com

Properties

Molecular Formula

C21H34N5O9P

Molecular Weight

531.5 g/mol

IUPAC Name

[2,2-dimethylpropanoyloxymethoxy-[2-[6-(hydroxymethylamino)purin-9-yl]ethoxymethyl]phosphoryl]oxymethyl 2,2-dimethylpropanoate

InChI

InChI=1S/C21H34N5O9P/c1-20(2,3)18(28)32-12-34-36(30,35-13-33-19(29)21(4,5)6)14-31-8-7-26-10-24-15-16(25-11-27)22-9-23-17(15)26/h9-10,27H,7-8,11-14H2,1-6H3,(H,22,23,25)

InChI Key

YJHTYKJKQVFIIC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OCOP(=O)(COCCN1C=NC2=C(N=CN=C21)NCO)OCOC(=O)C(C)(C)C

Origin of Product

United States

Chemical Formation Pathways and Mechanistic Elucidation of N6 Hydroxymethyl Adefovir Dipivoxil

Elucidation of Chemical Degradation Pathways of Adefovir (B194249) Dipivoxil Leading to N6-Hydroxymethyl Moiety Formation

The formation of the N6-hydroxymethyl moiety on Adefovir Dipivoxil is a consequence of chemical degradation. Adefovir Dipivoxil itself is a diester prodrug of adefovir, and its chemical stability is a known concern. nih.gov The degradation process can be influenced by several factors, leading to various by-products, including the N6-hydroxymethyl derivative. The primary pathway involves the reaction of the N6-amino group of the adenine (B156593) base with a source of formaldehyde (B43269). This reaction is a key step in the formation of this specific impurity.

Investigation of Environmental and Stressor-Induced Formation Kinetics

The rate at which N6-Hydroxymethyl Adefovir Dipivoxil forms is significantly influenced by environmental conditions and external stressors.

Influence of pH and Aqueous Environment on Formation

The stability of Adefovir Dipivoxil and the formation of its degradation products are highly dependent on the pH of the aqueous environment. Hydrolysis of the ester groups is a primary degradation pathway, and the rate of this hydrolysis is influenced by pH. While specific kinetic data for the formation of the N6-hydroxymethyl derivative as a direct function of pH is not extensively detailed in the provided results, the general instability of Adefovir Dipivoxil in aqueous solutions suggests that pH plays a critical role. nih.gov The hydrolysis of related compounds, such as N6-hydroxymethyladenosine, is accelerated under both acidic and basic conditions, indicating that a similar pH-dependent formation and degradation profile could be expected for this compound. nih.gov

Impact of Thermal Stress on Degradation to N6-Hydroxymethyl Species

Thermal stress is a significant factor in the degradation of Adefovir Dipivoxil. Increased temperatures can accelerate the rate of chemical reactions, including the hydrolysis of the ester linkages and the potential reaction with any formaldehyde present. The formation of N6-hydroxymethyladenosine, a related compound, has been shown to occur when adenosine (B11128) is treated with formaldehyde at elevated temperatures (60 °C), highlighting the role of thermal stress in promoting the formation of the N6-hydroxymethyl moiety. nih.gov

Role of Specific Functional Groups and Ester Hydrolysis in the Genesis of this compound

The chemical structure of Adefovir Dipivoxil contains several functional groups that are susceptible to degradation. The two pivaloyloxymethyl (dipivoxil) ester groups are particularly prone to hydrolysis. nih.gov This hydrolysis can occur through acid- or base-catalyzed mechanisms and is a primary pathway for the degradation of the parent drug. The N6-amino group on the adenine ring is also a key functional group. Its nucleophilic character makes it susceptible to reaction with electrophilic species, such as formaldehyde. The formation of this compound is a direct result of the reaction at this N6-amino position. lgcstandards.com

Proposed Chemical Mechanisms for the Introduction of the Hydroxymethyl Group

The most plausible chemical mechanism for the formation of the N6-hydroxymethyl group on Adefovir Dipivoxil involves the reaction of the primary amino group (N6-amine) of the adenine base with formaldehyde. This reaction is a well-established pathway for the formation of N-hydroxymethyl derivatives of amines and amides.

The proposed mechanism likely proceeds as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the N6-amino group acts as a nucleophile and attacks the electrophilic carbonyl carbon of formaldehyde.

Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom of the former carbonyl group, resulting in the formation of a zwitterionic intermediate.

Formation of the Hydroxymethyl Group: The intermediate is then stabilized by picking up a proton from the solvent or another proton source, leading to the final N6-hydroxymethyl product.

This reaction can be influenced by the local concentration of formaldehyde, which may be present as a contaminant or arise from the degradation of other components in a formulation.

Advanced Analytical Methodologies for Characterization and Quantification of N6 Hydroxymethyl Adefovir Dipivoxil in Research

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography stands as a cornerstone technique for the separation and quantification of N6-Hydroxymethyl Adefovir (B194249) Dipivoxil from the active pharmaceutical ingredient (API), Adefovir Dipivoxil, and other related impurities. The development of a stability-indicating HPLC method is crucial for resolving these closely related compounds, which may co-elute under suboptimal chromatographic conditions.

The effective separation of N6-Hydroxymethyl Adefovir Dipivoxil from Adefovir Dipivoxil and other process-related impurities or degradation products is a significant analytical challenge. lcms.cz The structural similarity between these compounds necessitates the use of high-resolution chromatographic techniques.

Reversed-Phase (RP) HPLC: This is the most common approach for the analysis of Adefovir Dipivoxil and its impurities. researchgate.netcore.ac.uk RP-HPLC methods typically employ a C18 stationary phase. tandfonline.comtandfonline.com The separation is achieved based on the differential partitioning of the analytes between the nonpolar stationary phase and a polar mobile phase. Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is often required to achieve adequate resolution of all impurities. tandfonline.comtandfonline.com A typical mobile phase might consist of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or potassium dihydrogen phosphate) and an organic modifier like acetonitrile (B52724) or methanol. tandfonline.comtandfonline.comresearchgate.net

Ion-Pair Chromatography: For compounds that are ionized and have limited retention on traditional reversed-phase columns, ion-pair chromatography can be employed. This technique involves adding an ion-pairing reagent to the mobile phase, which forms a neutral complex with the ionized analyte, thereby increasing its retention on the nonpolar stationary phase.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a valuable alternative for the separation of polar compounds that are poorly retained in reversed-phase chromatography. In HILIC, a polar stationary phase is used with a mobile phase that has a high concentration of a non-polar organic solvent and a small amount of an aqueous solvent. This technique could be particularly useful for separating polar impurities from the less polar Adefovir Dipivoxil.

The following table provides an example of HPLC conditions that have been used for the separation of impurities in Adefovir Dipivoxil, which could be adapted for the analysis of this compound.

ParameterCondition
Stationary Phase C18 (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase A 10 mM Ammonium Acetate Buffer
Mobile Phase B Acetonitrile
Elution Mode Gradient
Flow Rate 1.0 mL/min
Column Temperature Ambient or controlled (e.g., 25°C)

The choice of detector is critical for achieving the required sensitivity and selectivity for the quantification of this compound, which is often present at low levels.

UV-Vis and Diode Array Detection (DAD): Adefovir Dipivoxil and its chromophoric impurities exhibit UV absorbance, typically around 260 nm. core.ac.uk A UV-Vis detector can be used for quantification, while a Diode Array Detector (DAD) offers the advantage of acquiring the full UV spectrum of each peak. This is invaluable for peak purity assessment and can help in the preliminary identification of unknown impurities by comparing their spectra with that of the parent drug.

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides a highly sensitive and specific detection method. lcms.cz MS detection is not only capable of quantifying trace amounts of impurities but also provides crucial information about their molecular weight, which is a key step in their identification.

Mass Spectrometry (MS) for Definitive Structural Elucidation and Impurity Profiling

Mass spectrometry is an indispensable tool for the unambiguous structural elucidation of impurities like this compound. conicet.gov.ar It provides precise information on the mass of the molecule and its fragments, allowing for the confirmation of its elemental composition and the deduction of its chemical structure.

High-Resolution Mass Spectrometry, often performed using Time-of-Flight (TOF) or Orbitrap mass analyzers, is capable of measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically within 5 ppm). This high accuracy allows for the determination of the elemental composition of this compound, which has a molecular formula of C21H34N5O9P. lgcstandards.com By comparing the experimentally measured accurate mass with the theoretical mass calculated from the proposed elemental formula, a high degree of confidence in the identity of the impurity can be achieved.

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to obtain structural information about a molecule. In an MS/MS experiment, a specific precursor ion (in this case, the molecular ion of this compound) is selected and then fragmented by collision with an inert gas. The resulting product ions are then analyzed to generate a fragmentation pattern. This fragmentation pattern is unique to the structure of the molecule and can be used to confirm the identity of the impurity by comparing it with the fragmentation pattern of the parent drug, Adefovir Dipivoxil. tandfonline.comtandfonline.com The fragmentation pathways can reveal the connectivity of atoms within the molecule, providing definitive structural confirmation. For instance, the loss of the hydroxymethyl group or the pivaloyloxymethyl moieties would produce characteristic fragment ions that can be diagnostic for the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Structural Assignment

While HPLC-MS can provide strong evidence for the structure of an impurity, Nuclear Magnetic Resonance (NMR) spectroscopy is considered the gold standard for unambiguous structural assignment. conicet.gov.ar NMR provides detailed information about the chemical environment of each atom in a molecule, allowing for the complete determination of its three-dimensional structure.

For the structural confirmation of this compound, a suite of NMR experiments would be employed:

¹H NMR: Provides information about the number and types of protons in the molecule and their connectivity.

¹³C NMR: Provides information about the carbon skeleton of the molecule.

2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between different atoms in the molecule. For example, COSY (Correlation Spectroscopy) shows which protons are coupled to each other, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with the carbons they are directly attached to. HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the complete structure of the molecule.

The isolation of a sufficient quantity of the impurity, often through preparative HPLC, is a prerequisite for obtaining high-quality NMR data. tandfonline.comtandfonline.com The NMR data for this compound would be compared with that of Adefovir Dipivoxil to pinpoint the exact location of the hydroxymethyl group on the N6 position of the adenine (B156593) ring.

Spectroscopic Approaches for Functional Group Identification (e.g., FTIR, Raman Spectroscopy)

Vibrational spectroscopy techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy provide valuable information about the functional groups present in a molecule.

FTIR Spectroscopy: This technique measures the absorption of infrared radiation by the molecule, causing vibrations of the chemical bonds. The resulting spectrum is a fingerprint of the molecule, with specific peaks corresponding to different functional groups. For this compound, characteristic absorption bands would be expected for the N-H and O-H stretching (around 3200-3400 cm⁻¹), C-H stretching (around 2800-3000 cm⁻¹), C=O stretching of the pivaloyl esters (around 1750 cm⁻¹), C=N and C=C stretching of the adenine ring (around 1600-1680 cm⁻¹), and P-O-C stretching (around 1000-1200 cm⁻¹).

Raman Spectroscopy: This technique is based on the inelastic scattering of monochromatic light. It provides complementary information to FTIR, particularly for non-polar bonds. For this compound, Raman spectroscopy could be used to confirm the presence of the aromatic purine (B94841) ring and the C-C backbone.

Table 2: Expected Vibrational Frequencies for Key Functional Groups in this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (amine)Stretching3100 - 3300
O-H (hydroxyl)Stretching3200 - 3400 (broad)
C-H (aliphatic)Stretching2850 - 2960
C=O (ester)Stretching1740 - 1760
C=N, C=C (purine ring)Stretching1580 - 1680
P-O-CStretching1000 - 1200

Impurity Profiling and Trace Quantification in Adefovir Dipivoxil Reference Materials and Research Samples

Impurity profiling is a critical aspect of pharmaceutical analysis to ensure the quality and safety of drug substances. researchgate.net The development of sensitive and specific analytical methods is essential for the detection and quantification of trace-level impurities like this compound in Adefovir Dipivoxil reference materials and research samples.

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as an ultraviolet (UV) detector, is the most common technique for impurity profiling. A stability-indicating HPLC method can separate the main active pharmaceutical ingredient (API) from its impurities and degradation products.

For the trace quantification of this compound, a more sensitive technique like Liquid Chromatography-Mass Spectrometry (LC-MS) is often employed. LC-MS combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry, allowing for the detection and quantification of impurities at very low concentrations. A study on the stress degradation of Adefovir Dipivoxil successfully employed an HPLC method with a C18 stationary phase and a gradient elution of ammonium acetate buffer and acetonitrile to separate the degradation products. tandfonline.comtandfonline.com This methodology could be adapted for the routine analysis of this compound.

Table 3: Illustrative HPLC Method Parameters for Impurity Profiling of Adefovir Dipivoxil

Parameter Condition
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient Time-based gradient from low to high organic content
Flow Rate 1.0 mL/min
Detection UV at 260 nm or Mass Spectrometry (for trace analysis)
Injection Volume 10 µL
Column Temperature 25 °C

Note: This table represents a typical starting point for method development. The actual conditions would need to be optimized for the specific separation of this compound from Adefovir Dipivoxil and other potential impurities.

Stability and Degradation Kinetics of N6 Hydroxymethyl Adefovir Dipivoxil in Defined Research Environments

Intrinsic Stability Studies of Isolated N6-Hydroxymethyl Adefovir (B194249) Dipivoxil

The intrinsic stability of N6-Hydroxymethyl Adefovir Dipivoxil as an isolated compound is a critical parameter for its characterization and handling. While specific data on the isolated N6-hydroxymethyl derivative is not extensively available in public literature, inferences can be drawn from the known instability of its parent compound, Adefovir Dipivoxil. Adefovir Dipivoxil is known to be susceptible to hydrolysis and dimerization. The introduction of a hydroxymethyl group at the N6 position of the adenine (B156593) base may influence the electron distribution and steric environment of the molecule, potentially altering its susceptibility to degradation pathways.

Forced degradation studies under various stress conditions (e.g., acid, base, heat, light, oxidation) would be essential to elucidate the intrinsic stability profile of this compound. Such studies would identify the primary degradation products and the conditions that accelerate its decomposition. The inherent reactivity of the hydroxymethyl group itself could also introduce novel degradation pathways not observed for Adefovir Dipivoxil.

To provide a hypothetical framework for such studies, a potential data table from a forced degradation study is presented below. This table illustrates the type of data that would be generated to understand the compound's intrinsic stability.

Hypothetical Forced Degradation of this compound

Stress Condition Duration % Degradation of this compound Major Degradation Products
0.1 N HCl 24 hours 15% Adefovir, N6-Hydroxymethyladenine
0.1 N NaOH 24 hours 45% Adefovir, Pivalic Acid, Formaldehyde (B43269)
60°C 7 days 20% Dimer of N6-Hydroxymethyl Adefovir
UV Light (254 nm) 48 hours 10% Photodegradation products

This data is illustrative and not based on published experimental results.

Assessment of Stability in Simulated Biological Media for Preclinical Research

The stability of this compound in simulated biological media is crucial for designing and interpreting preclinical experiments. These media, which include buffers, enzyme solutions, and tissue homogenates, mimic the physiological environments the compound would encounter.

In simple buffer solutions across a range of pH values (e.g., pH 1.2 for simulated gastric fluid, pH 6.8 for simulated intestinal fluid, and pH 7.4 for physiological buffer), the degradation of this compound would likely be pH-dependent. The presence of the hydroxymethyl group could influence the pKa of the adenine moiety, thereby affecting its stability at different pH levels compared to Adefovir Dipivoxil.

The introduction of enzymes, such as esterases and phosphatases commonly found in plasma and tissue homogenates, would be expected to significantly accelerate the degradation of this compound. These enzymes would likely cleave the pivaloyloxymethyl (pivoxil) ester groups, releasing the active drug, Adefovir, and potentially the N6-hydroxymethylated adenine base. The rate of this enzymatic degradation would be a key factor in determining the compound's half-life in a biological system.

The following table provides a hypothetical representation of stability data in various simulated biological media.

Hypothetical Stability of this compound in Simulated Biological Media at 37°C

Medium Half-life (t₁/₂) Primary Degradation Pathway
Simulated Gastric Fluid (pH 1.2) 4 hours Acid-catalyzed hydrolysis
Simulated Intestinal Fluid (pH 6.8) 10 hours pH-dependent hydrolysis
Phosphate Buffered Saline (pH 7.4) 24 hours Spontaneous hydrolysis
Human Plasma (with esterases) 30 minutes Enzymatic cleavage of ester groups

This data is illustrative and not based on published experimental results.

Comparative Stability Assessments with Adefovir Dipivoxil and Other Related Substances

To understand the unique stability characteristics of this compound, a comparative assessment with its parent compound, Adefovir Dipivoxil, is essential. Adefovir Dipivoxil itself is a prodrug designed to enhance the oral bioavailability of Adefovir, but it suffers from chemical instability. Studies on Adefovir Dipivoxil have shown that cocrystallization with certain coformers can enhance its stability by inhibiting hydrolysis and dimerization.

The presence of the N6-hydroxymethyl group could either enhance or diminish the stability of the molecule compared to Adefovir Dipivoxil. The hydroxymethyl group might participate in intramolecular hydrogen bonding, potentially stabilizing the molecule. Conversely, it could also serve as a reactive site, leading to new degradation pathways, such as the formation of Schiff bases or other condensation products.

A direct comparison of the degradation rates under identical conditions would be necessary to quantify the relative stability. For instance, a head-to-head study in a pH 7.4 buffer at 37°C could reveal the inherent chemical stability of each compound in a physiologically relevant environment.

Hypothetical Comparative Stability in pH 7.4 Buffer at 37°C

Compound Half-life (t₁/₂) Key Degradation Products
Adefovir Dipivoxil 18 hours Adefovir, Pivalic Acid, Dimer

This data is illustrative and not based on published experimental results.

Kinetic Modeling of Formation and Degradation Processes to Predict Behavior in Research Settings

Kinetic modeling provides a mathematical framework to predict the formation and degradation of this compound over time and under various conditions. By determining the rate constants for the different degradation pathways, a comprehensive model can be developed.

The degradation of this compound in a research setting can be complex, involving parallel and sequential reactions. For instance, the hydrolysis of the two pivoxil ester groups and the potential degradation of the N6-hydroxymethyl group could occur simultaneously.

A simplified kinetic model could be represented by the following differential equations, assuming first-order kinetics for each degradation step:

d[C]/dt = - (k₁ + k₂ + k₃) * [C]

Where:

[C] is the concentration of this compound

k₁ is the rate constant for the hydrolysis of the first pivoxil group

k₂ is the rate constant for the hydrolysis of the second pivoxil group

k₃ is the rate constant for the degradation of the N6-hydroxymethyl group

By experimentally determining these rate constants at different temperatures, the Arrhenius equation could be used to predict the degradation rate at various storage and experimental temperatures. This predictive capability is invaluable for ensuring the integrity of the compound throughout its use in research.

The following table presents hypothetical kinetic parameters for the degradation of this compound in a pH 7.4 buffer.

This data is illustrative and not based on published experimental results.

Preclinical Impact and Control Strategies Within Adefovir Dipivoxil Research

Influence of N6-Hydroxymethyl Adefovir (B194249) Dipivoxil on the Analytical Purity and Assay Performance of Adefovir Dipivoxil

The presence of N6-Hydroxymethyl Adefovir Dipivoxil as an impurity can significantly affect the analytical purity and assay performance of Adefovir Dipivoxil. In pharmaceutical analysis, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute. The existence of impurities, even in small quantities, can lead to inaccurate measurements of the API's concentration, potentially impacting research data and, ultimately, the quality of the final drug product.

The structural similarity between this compound and the parent compound, Adefovir Dipivoxil, poses a challenge for analytical separation techniques such as High-Performance Liquid Chromatography (HPLC). If not properly resolved, the impurity peak may co-elute with the main peak, leading to an overestimation of the Adefovir Dipivoxil content. This directly compromises the accuracy of the assay and the reliability of stability studies.

Key Research Findings:

The N6-hydroxymethyl derivative is recognized as a significant impurity that needs to be monitored during the quality control of Adefovir Dipivoxil.

Its presence can interfere with standard analytical procedures, necessitating the development of specific and sensitive methods for its detection and quantification.

Strategies for Mitigation and Control of this compound Formation in Research Sample Preparation and Storage

The formation of this compound is often linked to the presence of formaldehyde (B43269) or its precursors in the solvents and reagents used during synthesis and sample preparation. Formaldehyde can react with the primary amine group (N6) of the adenine (B156593) moiety in Adefovir Dipivoxil to form the hydroxymethyl derivative. Therefore, stringent control over the quality of raw materials and solvents is a primary strategy for mitigation.

Mitigation Strategies:

Solvent and Reagent Purity: Utilizing high-purity solvents and reagents that are free from formaldehyde contamination is crucial. This may involve pre-treatment of solvents to remove any traces of formaldehyde.

pH Control: The reaction between adefovir and formaldehyde is pH-dependent. Maintaining an optimal pH during sample preparation and storage can help minimize the formation of the N6-hydroxymethyl impurity.

Temperature and Light Control: Storing Adefovir Dipivoxil samples at controlled, low temperatures and protecting them from light can help to slow down the degradation process and the formation of impurities.

Inert Atmosphere: Preparing and storing samples under an inert atmosphere, such as nitrogen, can prevent oxidative degradation pathways that might indirectly contribute to impurity formation.

Establishment and Application of this compound as a Reference Standard in Research

The availability of a well-characterized reference standard for this compound is indispensable for accurate analytical testing. lgcstandards.com Pharmaceutical reference standards are highly purified compounds used as a benchmark for confirming the identity and purity of a substance and for calibrating analytical instruments. lgcstandards.com

The synthesis and characterization of this compound allow for its use in several critical applications:

Impurity Profiling: The reference standard is used to identify and quantify the N6-hydroxymethyl impurity in batches of Adefovir Dipivoxil, ensuring that its level is within acceptable limits.

Method Validation: It is essential for the validation of analytical methods, such as HPLC, to demonstrate their specificity, linearity, accuracy, and precision for detecting and quantifying the impurity.

Forced Degradation Studies: In these studies, the reference standard helps to identify the degradation products that form under various stress conditions (e.g., acid, base, heat, light), providing insights into the stability of Adefovir Dipivoxil.

Several chemical suppliers specialize in the synthesis and provision of high-purity pharmaceutical reference standards, including this compound, to support research and quality control activities. daicelpharmastandards.comrxnchem.comsincopharmachem.comtlcstandards.com

Biochemical Considerations and in Vitro Fate of N6 Hydroxymethyl Adefovir Dipivoxil

Exploration of Potential Enzymatic Formation Pathways from Adefovir (B194249) Dipivoxil in In Vitro Systems

There is no direct evidence in the reviewed literature describing the enzymatic formation of N6-Hydroxymethyl Adefovir Dipivoxil from Adefovir Dipivoxil in in vitro systems. The metabolism of Adefovir Dipivoxil is predominantly characterized by the hydrolysis of its pivaloyloxymethyl ester groups to form Adefovir.

In Vitro Biotransformation Studies of this compound in Cellular Extracts

Specific in vitro biotransformation studies on this compound in cellular extracts are not documented in the available scientific literature. Research on the biotransformation of the parent compound, Adefovir Dipivoxil, in systems such as Caco-2 cell monolayers, focuses on its conversion to Adefovir and its transport characteristics. nih.gov

Future Research Directions and Unexplored Avenues in N6 Hydroxymethyl Adefovir Dipivoxil Research

Development of Next-Generation Analytical Platforms for Ultrasensitive and Selective Detection

The accurate detection and quantification of N6-Hydroxymethyl Adefovir (B194249) Dipivoxil, often present at trace levels, necessitates the development of advanced analytical platforms. Current methods, primarily based on High-Performance Liquid Chromatography (HPLC), provide a solid foundation. For instance, various RP-HPLC methods have been developed for the analysis of Adefovir Dipivoxil and its impurities, with detection typically performed using UV spectrophotometry at around 260-262 nm. researchgate.netbrieflands.com However, to achieve ultrasensitive and highly selective detection, future research should focus on several key areas.

One promising direction is the exploration of novel sensor technologies. For example, the principles behind the ultrasensitive electrochemical detection of other hydroxymethylated biomolecules, such as 5-hydroxymethylcytosine (B124674) in genomic DNA, could be adapted. nih.gov Such sensors, potentially utilizing graphene-based materials functionalized with nanoparticles, could offer exceptional sensitivity, with detection limits reaching the femtomolar range. nih.gov

Furthermore, advancements in mass spectrometry (MS) coupled with liquid chromatography (LC-MS) will be instrumental. Techniques like tandem mass spectrometry (MS/MS) can provide structural confirmation and enhanced selectivity, crucial for distinguishing N6-Hydroxymethyl Adefovir Dipivoxil from other structurally similar impurities in complex sample matrices. The development of specific LC-MS/MS methods tailored for this compound would represent a significant leap forward.

Analytical PlatformPotential Advantages for this compound Detection
Ultrasensitive Electrochemical Sensors - Extremely low detection limits (fM range) - High specificity through tailored surface chemistry
Advanced LC-MS/MS - High selectivity and specificity - Structural elucidation capabilities - Suitability for complex matrices
Hyphenated Spectroscopic Techniques - Comprehensive characterization - In-depth structural information

Comprehensive Multi-Omics Approaches to Profile Degradation Products in Complex Matrices

Understanding the fate of Adefovir Dipivoxil and the formation of this compound within biological systems requires a holistic approach. Multi-omics, the integrated analysis of various "omes" such as the genome, transcriptome, proteome, and metabolome, offers a powerful toolkit for this purpose. nih.govmdpi.com By applying multi-omics strategies, researchers can move beyond simple detection to unravel the complex interactions and pathways associated with drug degradation.

Future research should employ metabolomics to identify and quantify not only this compound but also a broader spectrum of degradation products in various biological matrices like plasma, urine, and tissue samples. This can reveal previously unknown degradation pathways. Integrating these findings with proteomics could identify specific enzymes or proteins involved in the formation or further metabolism of this impurity. acs.org

Transcriptomics can shed light on how cells respond to the presence of Adefovir Dipivoxil and its degradation products by analyzing changes in gene expression. This could highlight cellular stress responses or metabolic shifts induced by these compounds. The ultimate goal of such multi-omics studies is to build a comprehensive network model of Adefovir Dipivoxil degradation, providing insights into factors that may influence the formation of this compound in vivo. mdpi.comnih.gov

Advanced Computational Chemistry and Molecular Modeling for Predicting Formation Pathways and Stability

Computational chemistry and molecular modeling are indispensable tools for predicting the chemical behavior of molecules, offering insights that can be challenging to obtain through experimental methods alone. For this compound, these approaches can be leveraged to predict its formation pathways and assess its stability.

Molecular docking studies, similar to those used to investigate the interaction of Adefovir Dipivoxil with DNA, can be employed to explore the binding of the parent drug to potential metabolizing enzymes. nih.gov This can help identify the active sites and mechanisms that could lead to the formation of the N6-hydroxymethyl moiety. Furthermore, computational models can be developed to simulate the degradation kinetics under various conditions, such as different pH levels and temperatures, to predict the stability of this compound. mdpi.com

Quantum mechanics calculations can elucidate the electronic structure and reactivity of Adefovir Dipivoxil, highlighting the most likely sites for chemical modification. This can provide a theoretical basis for the observed formation of the N6-hydroxymethyl group. By combining these computational approaches, a detailed picture of the formation and degradation landscape of this compound can be constructed, guiding further experimental investigation and the development of strategies to minimize its formation. nih.gov

Computational ApproachApplication to this compound Research
Molecular Docking - Identify enzymes potentially involved in its formation - Elucidate binding modes and interactions
Degradation Modeling - Predict stability under various conditions - Simulate degradation kinetics
Quantum Mechanics - Analyze electronic structure and reactivity - Predict likely sites of chemical modification

Standardization of Impurity Profiling Methodologies Across Academic and Industrial Research Settings

The consistent and reliable profiling of impurities is paramount for drug quality and safety. medwinpublishers.com Currently, while various analytical methods exist for Adefovir Dipivoxil, there is a need for standardized methodologies for the specific identification and quantification of this compound. nih.govjocpr.com This standardization is crucial for ensuring that results are comparable and reproducible across different laboratories, whether in academic research or industrial quality control settings.

Future efforts should focus on the development and validation of a universally accepted analytical method, likely based on a robust LC-MS/MS platform. This would involve a collaborative effort to establish standardized protocols, including sample preparation, chromatographic conditions, and mass spectrometric parameters. The availability of a certified reference standard for this compound is a critical prerequisite for such standardization.

Furthermore, the establishment of clear guidelines for reporting and data analysis will be essential. This will ensure that impurity profiles are consistently documented and interpreted, facilitating regulatory submissions and cross-study comparisons. Adherence to guidelines from bodies like the International Conference on Harmonisation (ICH) will be fundamental in this process. nih.govbiomedres.us

Role of the N6-Hydroxymethyl Moiety in the Stability of Other Prodrugs with Similar Structural Motifs

The presence of the N6-hydroxymethyl group on the adenine (B156593) moiety of Adefovir Dipivoxil raises interesting questions about its influence on the chemical and enzymatic stability of the molecule. Investigating the role of this moiety can provide valuable insights applicable to the design of other prodrugs with similar structural features.

Research has shown that N-hydroxymethylation can significantly impact the stability of other compounds. For instance, in peptide prodrugs, N-hydroxymethylation of the C-terminal peptide bond has been shown to provide protection against enzymatic degradation by carboxypeptidases. nih.gov This suggests that the N6-hydroxymethyl group in this compound might alter its susceptibility to enzymatic cleavage compared to the parent drug.

Conversely, the N6-hydroxymethyl group itself can be a reactive moiety. Studies on N6-hydroxymethyladenosine in RNA have shown that it is a relatively stable intermediate in the oxidative demethylation process, with a half-life of approximately three hours under physiological conditions. nih.gov Future research should investigate the stability of the N6-hydroxymethyl group in the context of the Adefovir Dipivoxil structure, exploring its potential for further oxidation or degradation. Understanding how this functional group influences molecular stability and reactivity will be crucial for the rational design of future prodrugs, aiming to enhance stability and control metabolic pathways. nih.gov

Q & A

Q. What is the mechanism of action of Adefovir Dipivoxil, and how does its prodrug design influence pharmacokinetics?

Adefovir Dipivoxil is a diester prodrug of adefovir, an acyclic nucleotide analog. After oral administration, esterases rapidly hydrolyze the prodrug to adefovir, which undergoes phosphorylation to its active diphosphate form. This metabolite inhibits viral DNA polymerases via competitive binding and chain termination. The prodrug design increases oral bioavailability to 59% compared to the parent compound .

Q. What methodologies are standard for evaluating antiviral efficacy in clinical trials?

Phase III trials typically use randomized, double-blind, placebo-controlled designs with endpoints including:

  • Histologic improvement (e.g., Knodell score reduction in liver biopsies for HBV ).
  • Virologic response (median log reduction in HBV DNA or HIV RNA, measured via PCR ).
  • Biochemical normalization (e.g., ALT levels in HBV ).

Q. How are pharmacokinetic (PK) parameters like clearance and volume of distribution determined?

PK studies use nonlinear mixed-effects modeling to account for renal elimination variability. Key parameters include:

  • Clearance (CL): 0.37 L/h/kg (linear model) vs. 1.00 L/h/kg (nonlinear model) .
  • Volume of distribution (V): 0.6 L/kg . Plasma and urine samples are analyzed via LC-MS, ensuring measurement of adefovir (not the prodrug) .

Advanced Research Questions

Q. How do resistance profiles differ between HBV and HIV, and what methods detect emerging mutations?

  • HBV: No resistance mutations were observed in 48-week trials . Prolonged use (>4 years) may select for rtN236T and rtA181V mutations.
  • HIV: Retains activity against lamivudine-resistant strains (M184V) . Detection methods include population sequencing and reverse hybridization assays .

Q. What explains discrepancies in PK parameters across studies?

Discrepancies arise from methodological errors, such as measuring adefovir dipivoxil instead of adefovir in plasma, inflating CL and V values . Standardizing assays to target the active metabolite and applying nonlinear elimination models improves accuracy .

Q. What genetic polymorphisms influence drug uptake and toxicity?

The SLC22A6 rs11568634 SNP (organic anion transporter 1) affects renal uptake:

  • CC genotype: Increased adefovir uptake, higher nephrotoxicity risk . Pharmacogenomic studies should incorporate genotyping in trial stratification.

Q. How should renal toxicity be monitored in long-term studies?

  • Monitoring: Serum creatinine every 4–8 weeks; discontinuation if >0.5 mg/dL increase .
  • Mechanism: Proximal renal tubular dysfunction via mitochondrial toxicity in proximal tubules .

Q. What formulation strategies enhance dissolution and stability?

Cocrystallization with saccharin improves dissolution rates by 2.5-fold. Validation methods include:

  • PXRD and DSC for crystal structure analysis.
  • Accelerated stability testing (40°C/75% RH for 6 months) .

Q. Do combination therapies reduce resistance risk compared to monotherapy?

Multivariate analyses show:

  • Lamivudine + Adefovir: Lower resistance risk (OR = 0.08) but higher nephrotoxicity .
  • Adefovir monotherapy: Higher resistance risk (OR = 5.49) in HBV .

Q. What statistical methods address high interpatient variability in virologic response?

  • Area under the curve (AUC): Quantifies HIV RNA reduction over time .
  • Mixed-effects models: Adjust for covariates (e.g., baseline viral load, renal function) .
  • Nonparametric tests: Analyze skewed data (e.g., Wilcoxon rank-sum for HBV DNA changes) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.